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3-(Pyridin-2-YL)phenol

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Researchers requiring a non-chelating pyridinylphenol scaffold for SAR studies face limited isomer-pure options. 3-(Pyridin-2-YL)phenol (CAS 98061-22-4) eliminates this bottleneck via its meta-substitution pattern, preventing intramolecular H-bonding that compromises logP accuracy in ortho-isomers. • Mushroom tyrosinase Ki: 1,800 nM-1.5× more potent than kojic acid • XLogP3: 2.3, TPSA: 33.1 Ų-consistent baseline for ADME model validation • Suzuki-Miyaura accessible monomer for all-aromatic polypyridine materials Supplied with verified purity for reproducible SAR and polymerization outcomes.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 98061-22-4
Cat. No. B1315620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-YL)phenol
CAS98061-22-4
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=CC=C2)O
InChIInChI=1S/C11H9NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8,13H
InChIKeyUWDBMZOJTCSRGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-2-yl)phenol – Compound Class & Core Properties


3-(Pyridin-2-YL)phenol (CAS 98061-22-4) is a heteroaryl phenol derivative with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol [1]. The compound belongs to the pyridinylphenol class, characterized by a 2-pyridyl substituent attached to the meta-position of the phenol ring . Its predicted physicochemical profile includes an XLogP3 value of 2.3, a topological polar surface area of 33.1 Ų, and a computed pKa of 9.43 ± 0.10 for the phenolic hydroxyl group [1]. These features position it as a versatile scaffold in medicinal chemistry and materials science, particularly where precise heteroaryl substitution and hydrogen-bonding capacity are required .

Meta-substituted pyridinylphenol scaffold for SAR studies
Predictable hydrogen-bonding profile without intramolecular H-bond
Dual-functionality: enzyme inhibition research and polymer building block

3-(Pyridin-2-yl)phenol – Positional Isomers Are Not Interchangeable


Substitution among pyridinylphenol positional isomers (e.g., 2-(pyridin-2-yl)phenol or 4-(pyridin-2-yl)phenol) or structurally related pyridine-phenol hybrids is not scientifically valid for quantitative research applications. The relative orientation of the pyridyl and phenol rings dictates both the compound's electronic landscape and its steric accessibility, directly impacting target binding, metal coordination geometry, and reaction selectivity . For instance, the ortho-isomer (2-(pyridin-2-yl)phenol) exhibits a markedly different hydrogen-bonding network and chelation potential due to the proximity of the hydroxyl and pyridyl nitrogen, whereas the para-isomer (4-(pyridin-2-yl)phenol) presents an extended conjugation pathway with distinct spectroscopic and electrochemical signatures [1]. The quantitative evidence below demonstrates that these structural variations translate into orders-of-magnitude differences in key performance metrics, such as enzyme inhibition constants and molecular descriptors, making 3-(Pyridin-2-YL)phenol a non-fungible entity in well-controlled experimental or manufacturing workflows.

Ortho-isomer Intramolecular O–H···N hydrogen bond alters chelation geometry and target-binding profile
Para-isomer Extended conjugation pathway shifts spectroscopic and electrochemical signatures
Mixed isomers Isomeric impurity may confound quantitative assay interpretation and material regiochemistry

3-(Pyridin-2-yl)phenol – Quantitative Evidence vs. Closest Analogs


Human Tyrosinase: Meta vs. Ortho Isomer Affinity

In direct head-to-head assays against recombinant human tyrosinase, 3-(Pyridin-2-YL)phenol exhibits a Ki of 128,000 nM (1.28E+5 nM), which is approximately 125-fold weaker than the ortho-isomer 2-(pyridin-2-yl)phenol, which demonstrates a Ki of 1,020 nM (1.02E+3 nM) under identical experimental conditions [1][2]. This profound difference in inhibitory potency underscores the critical role of substitution pattern in target engagement and provides a clear quantitative basis for selecting the appropriate isomer in tyrosinase-related studies [3].

Human Tyrosinase Isomer Ki
Head-to-head
Ki: 128,000 nM (meta) vs 1,020 nM (ortho)
~125-fold weaker affinity
Supports isomer-specific binding context
Recombinant human tyrosinase; L-DOPA substrate
Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Mushroom Tyrosinase vs. Kojic Acid Benchmark

Against mushroom tyrosinase (Agaricus bisporus), 3-(Pyridin-2-YL)phenol exhibits a Ki of 1,800 nM (1.80E+3 nM) [1]. This represents a modest improvement in affinity compared to the widely used benchmark inhibitor kojic acid, which demonstrates a Ki of approximately 2,750 nM (2.75 µM) under comparable conditions . While both compounds fall within the low micromolar range, the pyridinylphenol scaffold offers distinct synthetic handles and physicochemical properties that can be leveraged for further optimization in programs seeking alternatives to the kojic acid chemotype [2].

Mushroom Tyrosinase Benchmark
Context-dependent
Ki: 1,800 nM vs kojic acid ~2,750 nM
~1.5-fold higher affinity
Supports scaffold comparison context
Cross-study comparison; Agaricus bisporus
Tyrosinase Inhibition Fungal Enzyme Cosmeceutical Research

Lipophilicity & Polar Surface Area: Isomer Comparison

The meta-substituted 3-(Pyridin-2-YL)phenol exhibits an XLogP3 value of 2.3 and a topological polar surface area (TPSA) of 33.1 Ų [1]. In contrast, the ortho-isomer 2-(pyridin-2-yl)phenol and the para-isomer 4-(pyridin-2-yl)phenol (CAS 51035-40-6) share the same molecular formula and TPSA (33.1 Ų) but may exhibit divergent XLogP3 values due to differences in intramolecular hydrogen bonding and conformational preferences . Specifically, the ortho-isomer is capable of forming a strong intramolecular O–H···N hydrogen bond, which reduces its effective polarity and can lower its apparent logP, while the meta-isomer lacks this intramolecular interaction, resulting in a more predictable and less conformation-dependent lipophilicity profile [2].

Lipophilicity Isomer Profile
Class-level
XLogP3 = 2.3; TPSA = 33.1 Ų
No intramolecular H-bond in meta
Supports ADME property interpretation
Computed descriptors; conformation-independent profile
Physicochemical Profiling Drug-likeness ADME Prediction

3-(Pyridin-2-yl)phenol – Key Application Scenarios


Tyrosinase Inhibitor Scaffold for SAR Studies

Based on its measured Ki of 128,000 nM against human tyrosinase and 1,800 nM against mushroom tyrosinase [1], 3-(Pyridin-2-YL)phenol is optimally utilized as a low-affinity control compound or as a starting scaffold for medicinal chemistry optimization aimed at modulating tyrosinase activity. Its 125-fold weaker affinity compared to the ortho-isomer [2] makes it particularly valuable in structure-activity relationship (SAR) studies where researchers seek to understand the impact of substitution pattern on target engagement.

Kojic Acid Alternative in Dermocosmetic Research

With a mushroom tyrosinase Ki of 1,800 nM—approximately 1.5-fold more potent than the benchmark inhibitor kojic acid (Ki ≈ 2,750 nM) [1][2]—3-(Pyridin-2-YL)phenol represents a structurally distinct alternative for investigators exploring novel skin-lightening or anti-hyperpigmentation agents. Its pyridinylphenol core offers different physicochemical and stability profiles compared to the γ-pyrone scaffold of kojic acid, providing a fresh chemical space for formulation scientists [3].

ADME Model Compound with Defined Lipophilicity

The computed XLogP3 of 2.3 and TPSA of 33.1 Ų for 3-(Pyridin-2-YL)phenol [1] position it as a valuable model compound in physicochemical profiling and ADME prediction studies. Unlike the ortho-isomer, which can form an intramolecular O–H···N hydrogen bond that complicates logP measurements and membrane permeability predictions [2], the meta-isomer provides a more consistent and less conformation-dependent baseline for computational model validation and training.

Suzuki Coupling Building Block for Polymers

As a member of the pyridinylphenol family, 3-(Pyridin-2-YL)phenol can be synthesized via Suzuki-Miyaura cross-coupling of 2-bromopyridine with a suitable phenol derivative [1]. This synthetic accessibility, combined with its dual aromatic functionality, makes it a strategic monomer for the construction of all-aromatic polypyridines and related advanced materials, such as proton-conducting membranes for fuel cells [2]. Procurement of this specific isomer ensures the desired regiochemistry for polymer backbone architecture and crosslinking behavior.

Application
Selection Property
Validation Focus
Tyrosinase SAR studies
Isomer-specific binding context
Substitution-pattern engagement review
Enzyme inhibition research
Scaffold distinct from kojic acid
Chemotype comparison review
ADME prediction studies
Conformation-independent logP
Membrane permeability modeling
Polymer monomer synthesis
Regiochemical control
Crosslinking architecture review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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